Hept-4-ene-1,2,7-tricarboxylic acid

Description

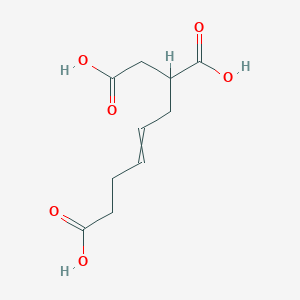

Hept-4-ene-1,2,7-tricarboxylic acid is an unsaturated tricarboxylic acid with a seven-carbon backbone featuring a double bond at position 4 and carboxylic acid groups at positions 1, 2, and 7. Its molecular formula is inferred as C₇H₈O₆, with three carboxyl (-COOH) groups contributing to its acidic properties.

Properties

CAS No. |

138844-86-7 |

|---|---|

Molecular Formula |

C10H14O6 |

Molecular Weight |

230.21 g/mol |

IUPAC Name |

hept-4-ene-1,2,7-tricarboxylic acid |

InChI |

InChI=1S/C10H14O6/c11-8(12)5-3-1-2-4-7(10(15)16)6-9(13)14/h1-2,7H,3-6H2,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

LNPHSNYHCWQVEP-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)O)C=CCC(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hept-4-ene-1,2,7-tricarboxylic acid can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring, which is then functionalized to introduce the carboxyl groups. For example, combining 1,3-butadiene with maleic anhydride under reflux conditions can yield a cyclohexene derivative, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification steps such as crystallization and distillation. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like xylene and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: Hept-4-ene-1,2,7-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form diols.

Reduction: The carboxyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: KMnO₄ in an aqueous medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products:

Oxidation: Formation of diols.

Reduction: Formation of primary alcohols.

Substitution: Formation of esters or amides.

Scientific Research Applications

Hept-4-ene-1,2,7-tricarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers and as a precursor for various chemical compounds

Mechanism of Action

The mechanism of action of Hept-4-ene-1,2,7-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes and altering their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby influencing cellular processes. The presence of multiple carboxyl groups allows it to form strong hydrogen bonds and ionic interactions with target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analog identified in the provided evidence is (2Z)-4-oxobut-2-ene-1,2,4-tricarboxylic acid (HJ7) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Differences and Implications:

Chain Length and Flexibility: this compound’s longer backbone may enhance steric hindrance and reduce solubility compared to HJ7. The seven-carbon chain could also facilitate polymerization or coordination chemistry.

Functional Group Arrangement :

- The ketone in HJ7 introduces a site for redox reactions (e.g., reduction to alcohol), absent in the heptene derivative.

- The proximity of carboxyl groups in HJ7 (positions 1, 2, and 4) may lead to intramolecular hydrogen bonding, affecting acidity and stability.

Acidity and Solubility :

- Both compounds are polyprotic acids, but HJ7’s conjugated carboxyl/ketone system likely results in lower pKa values for its carboxyl groups compared to the heptene analog.

Research Findings (Based on Evidence):

- Biological Activity: Neither compound is explicitly linked to biological activity in the evidence.

Limitations of Available Data

The provided evidence lacks direct experimental data (e.g., NMR, pKa, applications) for this compound, necessitating reliance on structural analogs like HJ7 for comparisons. Further studies are required to validate inferred properties and explore synthesis routes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.